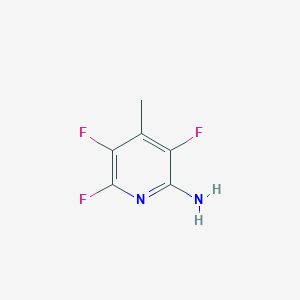
1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C21H21N3O3S2 and its molecular weight is 427.54. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Docking and Anticonvulsant Activity
Research has shown the synthesis and screening of derivatives with similar structural features for anticonvulsant activity, evaluated through models like maximal electroshock (MES) and pentylenetetrazole (PTZ) induced convulsions. Molecular docking studies complement these pharmacological evaluations by predicting the interaction of these compounds with biological targets, highlighting their potential as anticonvulsant agents (Thakur et al., 2017).
Histone Deacetylase (HDAC) Inhibition for Cancer Therapy
Compounds related in structure have been developed as potent histone deacetylase (HDAC) inhibitors, displaying significant cytotoxicity against cancer cells, such as PC-3 prostate cancer cells. This suggests their utility in the development of new cancer therapies, particularly for prostate cancer (Liu et al., 2015).
Synthesis and Evaluation of Antimicrobial Properties
The synthesis and antimicrobial activity assessment of related compounds demonstrate their potential in fighting bacterial and fungal infections. Such studies are crucial for the development of new antimicrobial agents in the face of rising antibiotic resistance (Zaki et al., 2021).
Anti-Acetylcholinesterase Activity
Research into similar compounds includes the development of antiacetylcholinesterase agents, potentially offering therapeutic avenues for diseases characterized by acetylcholine deficiencies, such as Alzheimer’s disease (Vidaluc et al., 1995).
Environmental Persistence and Activity
Studies on sulfonylurea derivatives, akin to the target compound, explore their environmental fate, such as dissipation in soils, highlighting the importance of understanding the ecological impact of chemical agents (Hultgren et al., 2002).
Propiedades
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c25-21(22-15-18-7-5-13-28-18)23-17-10-11-20-16(14-17)6-4-12-24(20)29(26,27)19-8-2-1-3-9-19/h1-3,5,7-11,13-14H,4,6,12,15H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJVUXFXRBMSTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-Methylimidazol-4-yl)-1-[(3-methylphenyl)methylsulfonyl]piperidine](/img/structure/B2793222.png)
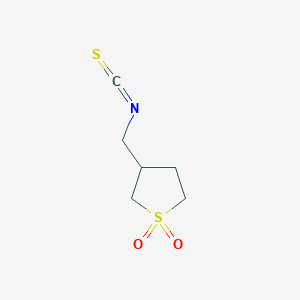
![3-[(4S)-2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid](/img/structure/B2793225.png)
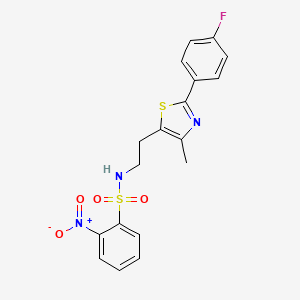
![2-{2-[ethyl(prop-2-yn-1-yl)amino]acetamido}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2793228.png)
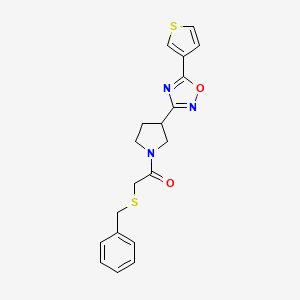
![N-(4-butylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2793231.png)
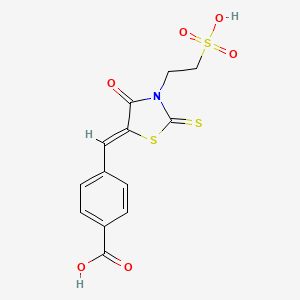
![(2-(methylthio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2793234.png)
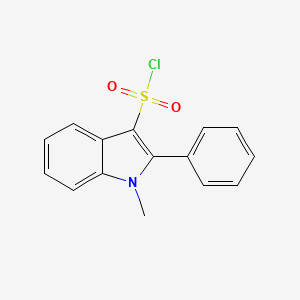
![4-(4-bromophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2793237.png)
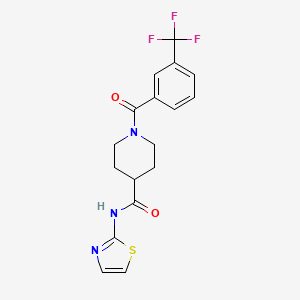
![2-Benzyl-5-[6-(trifluoromethyl)pyridin-3-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2793241.png)
